molecular formula C11H10N4O B581145 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile CAS No. 1211592-84-5

1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile

Cat. No.: B581145
CAS No.: 1211592-84-5
M. Wt: 214.228
InChI Key: ODEXNGQSWBBNRR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxy-benzyl group and the triazole ring in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile typically involves a [3+2] cycloaddition reaction between an azide and an alkyneThe reaction conditions often include the use of solvents like acetonitrile and water mixtures, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of ultrasound or mechanochemistry, can also be employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-(4-Hydroxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile.

    Reduction: Formation of 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-amine.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, leading to inhibition of enzyme activity. The methoxy-benzyl group can enhance the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile is unique due to the presence of the methoxy-benzyl group, which can enhance its biological activity and specificity. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]triazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEXNGQSWBBNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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